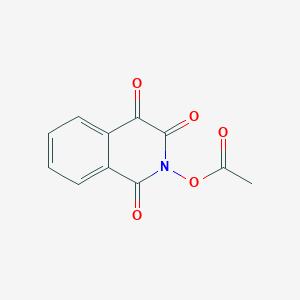

(1,3,4-Trioxoisoquinolin-2-yl) acetate

Description

Properties

IUPAC Name |

(1,3,4-trioxoisoquinolin-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c1-6(13)17-12-10(15)8-5-3-2-4-7(8)9(14)11(12)16/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAXLRLTCDQLQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,4 Trioxoisoquinolin 2 Yl Acetate and Its Structural Analogues

Strategic Retrosynthetic Analysis of the (1,3,4-Trioxoisoquinolin-2-yl) Acetate (B1210297) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com The application of this methodology to (1,3,4-Trioxoisoquinolin-2-yl) acetate suggests several logical disconnections. The primary disconnection breaks the N-acyl bond, separating the acetate group from the trioxoisoquinoline core. This leads to acetic anhydride (B1165640) or a related acylating agent and 2-hydroxyisoquinoline-1,3,4(2H)-trione. Further deconstruction of the trioxoisoquinoline core can be envisioned through the cleavage of the amide bonds within the heterocyclic ring, leading to a dicarboxylic acid derivative of benzene (B151609) and a hydroxylamine (B1172632) equivalent. An alternative disconnection could involve a Pictet-Spengler type reaction, which would lead back to a substituted benzaldehyde (B42025) and an amino acid derivative. uj.edu.plpharmaguideline.com

Table 1: Key Retrosynthetic Disconnections for (1,3,4-Trioxoisoquinolin-2-yl) acetate

| Disconnection Type | Precursor 1 | Precursor 2 |

|---|---|---|

| N-Acyl Cleavage | 2-Hydroxyisoquinoline-1,3,4(2H)-trione | Acetic Anhydride |

| Amide Bond Cleavage | Phthalic acid derivative | Hydroxylamine |

Direct Synthetic Approaches to (1,3,4-Trioxoisoquinolin-2-yl) Acetate

The construction of the isoquinoline (B145761) skeleton can be achieved through various classical and modern synthetic methods. pharmaguideline.comresearchgate.net The Bischler-Napieralski and Pictet-Spengler reactions are well-established methods for the synthesis of dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. uj.edu.plpharmaguideline.com For the specific trioxo-isoquinoline core, a plausible approach involves the cyclization of a suitably substituted benzene derivative. For instance, the reaction of a phthalic acid derivative with a source of nitrogen, such as hydroxylamine, followed by oxidation, could lead to the desired trioxo-isoquinoline system. The synthesis of related quinolinone structures has been reported, providing a basis for this approach. niscpr.res.in

The introduction of the acetate group onto the nitrogen atom of the trioxoisoquinoline core can be achieved through N-acylation. quimicaorganica.org This reaction typically involves the treatment of the N-hydroxy-trioxoisoquinoline precursor with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base. nih.gov The choice of base and reaction conditions is crucial to ensure efficient acylation without causing degradation of the heterocyclic core. This method is widely applicable for the acylation of various nitrogen-containing heterocycles. quimicaorganica.org The synthesis of related N-acylated compounds, such as ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate, has been documented, demonstrating the feasibility of this strategy. researchgate.net

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. acs.orgnih.gov Several MCRs have been developed for the synthesis of isoquinoline and its derivatives. researchgate.net For instance, a three-component reaction involving an isatin, a tetrahydroisoquinoline, and a terminal alkyne has been reported for the synthesis of complex isoquinoline derivatives. acs.org While not directly leading to the trioxo-isoquinoline system, these MCRs highlight the potential for developing novel one-pot syntheses for this scaffold by carefully selecting the appropriate starting materials.

Catalytic Methods in the Synthesis of (1,3,4-Trioxoisoquinolin-2-yl) Acetate and Related Structures

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. researchgate.netresearchgate.netresearchgate.net Palladium-, rhodium-, and copper-catalyzed reactions are particularly prominent in this area. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov

Cyclization Reactions: Intramolecular cyclization of ortho-alkynylaryl oxime derivatives, catalyzed by copper(I), provides a facile route to isoquinolines and isoquinoline N-oxides. nih.gov Rhodium(III)-catalyzed C-H activation and subsequent intramolecular cyclization of benzimidates with diazodiesters or diazoketoesters also yield isoquinoline derivatives. rsc.org These methods offer high efficiency and functional group tolerance.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are instrumental in the synthesis of substituted isoquinolines. nih.gov For example, a sequential palladium-catalyzed α-arylation of ketones followed by cyclization provides a general approach to a variety of substituted isoquinolines. nih.gov These coupling strategies allow for the convergent and regioselective assembly of the isoquinoline core from readily available precursors.

Table 2: Examples of Transition-Metal-Catalyzed Reactions for Isoquinoline Synthesis

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Copper(I) | Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | Isoquinolines and Isoquinoline N-oxides | nih.gov |

| Rhodium(III) | C-H Activation/Cyclization | Benzimidates and diazodiesters | Isoquinolines | rsc.org |

| Palladium(II) | α-Arylation/Cyclization | Aryl bromides and ketone acetals | Substituted Isoquinolines | nih.gov |

Organocatalytic and Metal-Free Approaches

In the quest for more sustainable and cost-effective synthetic routes, organocatalytic and metal-free methodologies have emerged as powerful alternatives to traditional metal-catalyzed reactions. These approaches often exhibit high efficiency and selectivity while avoiding the potential for metal contamination in the final products.

One notable metal-free approach involves the cross-dehydrogenative coupling of N-hydroxyphthalimide (NHPI) with ketones, promoted by (diacetoxyiodo)benzene (B116549) (PIDA). This method facilitates the direct C(sp³)–H functionalization to produce a range of N-alkoxyphthalimide derivatives under mild, catalyst-free conditions. nih.gov The reaction proceeds by using PIDA as an oxidant in a solvent like dichloromethane (B109758) at room temperature. nih.gov This strategy is characterized by its operational simplicity, broad substrate scope, and tolerance of various functional groups, affording the desired products in moderate to excellent yields. nih.gov

The proposed mechanism for this transformation suggests the initial formation of a phthalimide (B116566) N-oxyl (PINO) radical. This radical then abstracts a hydrogen atom from the C(sp³)–H bond of the ketone, generating a carbon-centered radical intermediate which subsequently couples with another PINO radical to yield the final product. nih.gov The viability of this radical process is supported by experiments where the reaction is suppressed by the addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). nih.gov

Table 1: PIDA-Promoted Synthesis of N-Alkoxyphthalimide Derivatives from Various Ketones nih.gov

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | 1,2-diphenylethan-1-one | 2-(2-oxo-1,2-diphenylethoxy)isoindoline-1,3-dione | 92 |

| 2 | 1-phenyl-2-(p-tolyl)ethan-1-one | 2-(2-oxo-1-phenyl-2-(p-tolyl)ethoxy)isoindoline-1,3-dione | 85 |

| 3 | 2-(4-methoxyphenyl)-1-phenylethan-1-one | 2-(2-(4-methoxyphenyl)-2-oxo-1-phenylethoxy)isoindoline-1,3-dione | 81 |

| 4 | 2-(4-fluorophenyl)-1-phenylethan-1-one | 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethoxy)isoindoline-1,3-dione | 88 |

| 5 | 1-(4-chlorophenyl)-2-phenylethan-1-one | 2-(1-(4-chlorophenyl)-2-oxo-2-phenylethoxy)isoindoline-1,3-dione | 75 |

Reaction conditions: Ketone (0.3 mmol), N-hydroxyphthalimide (0.36 mmol), PhI(OAc)₂ (0.36 mmol) in CH₂Cl₂ (2 mL) at room temperature for 4 hours.

Another significant organocatalytic approach is the decarboxylative alkylation of N-hydroxyphthalimide esters, which can be enabled by pyridine-boryl radicals. rsc.org This metal-free method demonstrates broad substrate compatibility, allowing for the transformation of both alkyl and aryl carboxylic acid derivatives. rsc.org

Furthermore, computational studies have elucidated the role of acetic acid as an organocatalyst in the formation of N-phenylphthalimide from phthalanilic acid. researchgate.netmdpi.com These studies suggest that acetic acid can act as a bifunctional catalyst, facilitating both the initial nucleophilic attack and the subsequent dehydration step through a double proton transfer mechanism. researchgate.netmdpi.com This provides a theoretical foundation for the development of acid-catalyzed acylation reactions of N-hydroxyphthalimide to produce (1,3,4-Trioxoisoquinolin-2-yl) acetate.

Green Chemistry Principles in (1,3,4-Trioxoisoquinolin-2-yl) Acetate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. This includes the use of solvent-free systems, alternative energy sources like microwaves and light, and the development of recyclable catalysts and reagents.

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. The aerobic oxidative cleavage of alkenes catalyzed by N-hydroxyphthalimide has been successfully demonstrated under solvent-free conditions. researchgate.net While this specific reaction leads to cleavage products rather than the acetate ester, it establishes the feasibility of using NHPI in the absence of a solvent. For substrates where the polarity of NHPI hinders its solubility, the addition of solubilizing agents like alkylammonium salts can be employed. researchgate.netnih.gov The acylation of alcohols and phenols has also been achieved efficiently under solvent-free conditions using acetic anhydride, often with microwave irradiation to accelerate the reaction. humanjournals.com This suggests that the direct acylation of N-hydroxyphthalimide with acetic anhydride under solvent-free conditions is a viable and green synthetic route.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ukm.mynih.gov The synthesis of various heterocyclic compounds, including quinazolinones and indole (B1671886) derivatives, has been significantly improved through microwave-assisted techniques. mdpi.comrsc.orgnih.gov For instance, the acylation of a wide range of alcohols, phenols, and thiophenols using neat acetic anhydride under microwave irradiation proceeds rapidly and in excellent yields without the need for a catalyst. nih.gov This methodology is highly applicable to the synthesis of (1,3,4-Trioxoisoquinolin-2-yl) acetate from N-hydroxyphthalimide.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Mono-thiourea Derivatives ukm.my

| Entry | Method | Time | Yield (%) |

| 1 | Reflux | 6 h | 31-82 |

| 2 | Microwave | 5 min | 82-89 |

Photochemical methods offer another green alternative, utilizing light as a clean energy source to initiate reactions. The phthalimide chromophore is known to be photochemically active and can undergo various transformations. scispace.com A controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides has been reported, proceeding through a metal-free photoredox-catalyzed amidyl radical cyclization. scispace.com This highlights the potential of photochemical strategies in synthesizing the core structure of the target compound. Furthermore, it has been demonstrated that an N-(acetoxy)phthalimide motif can act as a pro-photosensitizer, enabling visible-light-induced photoredox reactions without the need for an external photocatalyst. researchgate.net

The development of recyclable catalysts and reagents is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. Polymer-supported reagents are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and potentially reused.

The synthesis of N-acyloxy phthalimides, including (1,3,4-Trioxoisoquinolin-2-yl) acetate, has been efficiently achieved using a polymer-supported anion of N-hydroxyphthalimide. researchgate.net In this method, the N-hydroxyphthalimide anion is supported on a resin, such as Amberlite IRA-400. researchgate.net The reaction with acyl chlorides in a suitable solvent like acetonitrile (B52724) or acetone (B3395972) proceeds under mild conditions, with short reaction times and high yields of the pure product after simple filtration and solvent evaporation. researchgate.net

Table 3: Synthesis of N-Acyloxy Phthalimides using Polymer-Supported N-Hydroxyphthalimide researchgate.net

| Entry | Acyl Chloride | Reaction Time (min) | Yield (%) |

| 1 | Acetyl chloride | 10 | 92 |

| 2 | Propionyl chloride | 15 | 90 |

| 3 | Butyryl chloride | 15 | 88 |

| 4 | Benzoyl chloride | 20 | 85 |

Reaction conditions: Polymer-supported NHPI (7.5 mmol) and acyl chloride (7.5 mmol) in acetonitrile (20 mL) with stirring.

In addition to polymer supports, other recyclable catalytic systems are being explored. For instance, magnetic nanoparticles have been used as a support for catalysts in the synthesis of phthalimide derivatives, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. rsc.org Covalent organic frameworks (COFs) have also been functionalized with N-hydroxyphthalimide units, creating heterogeneous and recyclable metal-free organocatalysts for oxidation reactions. These innovative approaches pave the way for more sustainable and efficient syntheses of (1,3,4-Trioxoisoquinolin-2-yl) acetate and its analogues.

Reactivity Profiles and Elucidation of Reaction Mechanisms of 1,3,4 Trioxoisoquinolin 2 Yl Acetate

Mechanistic Studies of Acyl Transfer Reactions Involving the 2-Acetate (B119210) Group

The 2-acetate group of (1,3,4-Trioxoisoquinolin-2-yl) acetate (B1210297) classifies the molecule as an N-acyloxyimide, a class of compounds known for their ability to act as potent acyl transfer agents. These are often referred to as redox-active esters. tcichemicals.com The reactivity is centered on the N-O bond, which is weakened by the presence of the electron-withdrawing imide functionality.

Mechanistic studies on analogous N-hydroxyphthalimide (NHPI) esters reveal that they are excellent precursors for generating radicals via single-electron transfer (SET). nih.gov Upon one-electron reduction, the N-O bond of the resulting radical anion undergoes homolytic cleavage. nih.gov In the case of (1,3,4-Trioxoisoquinolin-2-yl) acetate, this process would lead to the formation of an acetate radical and the corresponding N-anion of the trioxoisoquinoline core. This reactivity is central to its application in cross-coupling reactions where the acetate group can be transferred or eliminated. tcichemicals.com

The efficiency of these acyl transfer and related radical reactions is governed by the reduction potential of the N-acyloxyimide. The introduction of electron-withdrawing substituents on the phthalimide (B116566) ring is known to make the esters easier to reduce. tcichemicals.com Therefore, the trioxo-isoquinoline core, with its three carbonyl groups, is expected to have a higher reduction potential than standard N-acetoxyphthalimide, making it a highly reactive species for such transformations.

Nucleophilic Additions and Ring-Opening Reactions of the Trioxo-Isoquinoline Core

The trioxo-isoquinoline core of the title compound is a highly electrophilic system, rendering it susceptible to nucleophilic attack at its three carbonyl carbons (C1, C3, and C4). The extensive research on N-substituted phthalimides provides a clear model for these reactions, which can lead to either addition or complete ring-opening of the imide structure. rsc.orgresearchgate.net

The reaction of N-acyl imides with nucleophiles like amines can lead to transamidation, where the imide ring is opened and subsequently re-formed or cleaved. rsc.orgresearchgate.net For instance, LiOH-promoted hydrolysis of N-acyl glutarimides results in selective C-N bond cleavage to yield primary amides. organic-chemistry.org Similarly, treatment of (1,3,4-Trioxoisoquinolin-2-yl) acetate with nucleophiles such as hydroxide (B78521) or amines is expected to initiate attack at one of the carbonyl groups, leading to the opening of the heterocyclic ring. organic-chemistry.orgbyjus.com The reaction of N-hydroxyphthalimide with amines, for example, proceeds via ring opening followed by nucleophilic addition to form new phthalimide derivatives. rsc.org

Organometallic reagents are also known to induce ring-opening in N-acyl lactams. acs.org The use of indium in the presence of ZnCl₂ has been shown to promote the addition of allylic groups to N-carbonyl imides, followed by a ring-opening and reclosure cascade to form novel spiro compounds. nih.gov Given the enhanced electrophilicity of the trioxo-isoquinoline core, it is expected to be highly reactive towards a variety of soft and hard nucleophiles.

| Nucleophile | Reagent Example | Expected Product Type with (1,3,4-Trioxoisoquinolin-2-yl) acetate | Reference |

| Amine | Primary or Secondary Amines | Ring-opened amides or transamidation products | rsc.orgresearchgate.netresearchgate.net |

| Hydroxide | LiOH, KOH | Ring-opened carboxylates (Phthalamic acid derivatives) | organic-chemistry.orgbyjus.com |

| Hydrazine | NH₂NH₂ | Ring cleavage to form a primary amine and a hydrazide derivative | masterorganicchemistry.com |

| Organometallic | Grignard Reagents (RMgX) | Addition to carbonyl groups, potentially leading to ring-opened ketones | acs.org |

| Allylindium | Allyl bromide / Indium | Addition followed by potential ring-opening/reclosure | nih.gov |

Electrophilic and Radical Transformations of the Isoquinoline (B145761) Scaffold

The reactivity of the isoquinoline scaffold towards electrophilic and radical species is profoundly influenced by its electronic properties.

Electrophilic Transformations: The benzene (B151609) ring of the isoquinoline core is the primary site for electrophilic aromatic substitution (SEAr). However, in (1,3,4-Trioxoisoquinolin-2-yl) acetate, the ring is fused to a highly electron-deficient trioxo-imide system. These groups exert a strong deactivating effect, making electrophilic substitution challenging. In analogous phthalimide systems, SEAr reactions require harsh conditions and occur preferentially at the positions equivalent to C5 and C8 of the isoquinoline ring. wikipedia.org Therefore, reactions like nitration or halogenation on the title compound would be expected to be sluggish and require forcing conditions.

Radical Transformations: In contrast, the N-acetoxyimide functionality makes the molecule an excellent substrate for radical reactions. N-hydroxyphthalimide (NHPI) esters are widely used as precursors for alkyl radicals under photoredox, electrochemical, or chemical reduction conditions. nih.gov The mechanism often involves a single-electron transfer (SET) to the NHPI ester, forming a radical anion. nih.gov This intermediate undergoes fragmentation through N-O bond cleavage and, if the transferred acyl group is appropriate, decarboxylation to generate an alkyl radical. nih.gov This radical can then participate in various transformations, including Minisci-type additions to protonated heteroarenes. nih.gov The high reactivity of NHPI esters in generating radicals suggests that (1,3,4-Trioxoisoquinolin-2-yl) acetate would be a highly effective reagent in radical chemistry. tcichemicals.comnih.gov

Cycloaddition Reactions and Pericyclic Processes

The isoquinoline scaffold can theoretically participate in cycloaddition reactions, although the specific structure of (1,3,4-Trioxoisoquinolin-2-yl) acetate imposes significant constraints.

[4+2] Cycloadditions (Diels-Alder Reactions): The benzene portion of the isoquinoline ring system can act as the diene component in a Diels-Alder reaction. However, due to its aromaticity, it is generally a reluctant diene. wikipedia.org Such reactions typically require high temperatures and/or highly reactive dienophiles like N-phenylmaleimide. wikipedia.org L-proline has been used to catalyze the benzannulation reaction between α,β-unsaturated aldehydes and maleimides to form phthalimide derivatives via a formal [4+2] cycloaddition of an in-situ generated azadiene. acs.orgacs.org While plausible for the synthesis of the core, the fully formed, electron-poor trioxo-isoquinoline ring is unlikely to be a reactive diene. Conversely, one of the double bonds in the benzene ring could potentially act as a dienophile in an inverse-electron-demand Diels-Alder reaction.

Photochemical Cycloadditions: A more common reaction for phthalimides is photochemical cycloaddition. Irradiation of N-substituted phthalimides in the presence of olefins can lead to [2+2] cycloaddition of the C(O)-N imide bond with the alkene, resulting in the formation of benzazepinedione ring systems. irb.hracs.org Phthalimides can also undergo dipolar [3+2] cycloadditions via photogenerated azomethine ylide intermediates. irb.hr It is conceivable that the trioxo-isoquinoline core could undergo similar photochemical transformations.

| Reaction Type | Reactant Partner | Expected Product with (1,3,4-Trioxoisoquinolin-2-yl) acetate | Notes | Reference |

| [4+2] Cycloaddition | Reactive Dienophile (e.g., Maleimide) | Cycloadduct across the benzene ring | Requires harsh conditions due to aromaticity. | wikipedia.org |

| Photochemical [2+2] Cycloaddition | Alkene | Ring-enlarged azepine-trione system | Involves addition across the C(O)-N bond. | irb.hracs.org |

| Photochemical [3+2] Cycloaddition | Dipolarophile (e.g., Methyl acrylate) | Polycyclic system via azomethine ylide | Requires a suitable N-substituent to form the ylide. | irb.hr |

Transformations Involving Rearrangements and Fragmentation Pathways

Rearrangement Pathways: The N-acetoxyimide structure is a prime candidate for undergoing a Lossen-type rearrangement. The Lossen rearrangement involves the conversion of an N-acyloxyamide or hydroxamic acid derivative into an isocyanate. wikipedia.orgresearchgate.net The reaction is typically initiated by base or heat and proceeds via a concerted migration of the R group from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of a carboxylate leaving group (in this case, acetate). wikipedia.org For (1,3,4-Trioxoisoquinolin-2-yl) acetate, this rearrangement would produce a highly reactive isocyanate intermediate derived from the trioxoisoquinoline core. This isocyanate could then be trapped by various nucleophiles, such as water or amines, to yield amines (after decarboxylation) or urea (B33335) derivatives, respectively. wikipedia.org Studies on sulfonic esters of N-oxyimides confirm that this rearrangement is initiated by a nucleophilic attack on a carbonyl group of the imide ring, which then triggers the formation of the isocyanate. nih.gov

Fragmentation Pathways: The fragmentation of (1,3,4-Trioxoisoquinolin-2-yl) acetate, particularly in mass spectrometry, can be predicted based on studies of N-substituted phthalimide derivatives. xml-journal.net In electrospray ionization mass spectrometry (ESI-MS), common fragmentation patterns for N-acyloxyphthalimides include:

Cleavage of the N-O bond, leading to the loss of the entire N-hydroxy-trioxoisoquinoline moiety as a neutral fragment or the detection of its corresponding ion. xml-journal.net

Loss of the acetate group.

Classical losses associated with the imide structure, such as the elimination of carbon monoxide (CO). xml-journal.netlibretexts.org

The specific fragmentation would depend on the ionization conditions, but the N-O bond and the carbonyl groups are the most likely sites for initial cleavage.

| Process | Key Intermediate/Fragment | Resulting Product Class | Reference |

| Lossen Rearrangement | Isocyanate | Amines, Ureas, Carbamates | wikipedia.orgresearchgate.netnih.gov |

| MS Fragmentation | [M - OAc]⁺ | Ion from loss of acetate group | xml-journal.net |

| MS Fragmentation | [M - CO]⁺ | Ion from loss of carbon monoxide | xml-journal.netlibretexts.org |

| MS Fragmentation | Trioxoisoquinolinyl-N⁺ ion | Ion from cleavage of N-O bond | xml-journal.net |

Derivatization Reactions of the Isoquinoline Ring and Acetate Moiety

Derivatization of the Isoquinoline Ring: The isoquinoline ring system can be derivatized through several of the pathways already discussed. Nucleophilic addition followed by ring-opening provides access to a wide range of highly functionalized benzene derivatives. rsc.orgorganic-chemistry.org Radical C-H functionalization offers a route to introduce substituents onto the aromatic ring, although the high degree of oxidation may complicate selectivity. nih.gov

Furthermore, if the N-acetoxy group is first removed to generate the parent N-H imide, the resulting nitrogen atom becomes a nucleophilic site. This N-H imide can then be N-alkylated or N-arylated using various electrophiles, a transformation that is the cornerstone of the Gabriel synthesis of primary amines. byjus.comucalgary.ca This reaction typically proceeds by deprotonating the imide with a base like potassium hydroxide to form a potent nucleophile, which then displaces a halide from an alkyl halide. masterorganicchemistry.comunacademy.com The strong basicity of reagents like KF-Al₂O₃ can also be used to deprotonate the N-H of phthalimide, increasing its nucleophilicity for reaction with electrophiles. rsc.org

Derivatization of the Acetate Moiety: The acetate group primarily functions as a leaving group or as part of an acyl transfer reagent. tcichemicals.com However, the parent compound, 2-hydroxyisoquinoline-1,3,4-trione, could be synthesized and subsequently reacted with a variety of acylating or alkylating agents to install different groups at the N-oxy position. The synthesis of N-hydroxyphthalimide itself can be achieved by reacting phthalic anhydride (B1165640) with hydroxylamine (B1172632). tandfonline.comwikipedia.org This N-hydroxyimide can then be condensed with various carboxylic acids (using coupling agents like DCC) or reacted with acyl chlorides to generate a library of N-acyloxyimide derivatives, demonstrating the versatility of this position for introducing diverse functionalities. wikipedia.orgchemmethod.com

Advanced Spectroscopic and Structural Characterization of 1,3,4 Trioxoisoquinolin 2 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (1,3,4-Trioxoisoquinolin-2-yl) acetate (B1210297), both one-dimensional (1D) and two-dimensional (2D) NMR methods provide invaluable information about the connectivity and spatial arrangement of atoms within the molecule.

Comprehensive 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the intricate network of correlations within the molecule. iupac.org

Correlation Spectrometry (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. xml-journal.net In (1,3,4-Trioxoisoquinolin-2-yl) acetate, the aromatic protons on the phthalimide (B116566) ring would show correlations to their adjacent neighbors, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. xml-journal.net This is essential for assigning the carbon signals of the aromatic ring by linking them to their attached, and often more easily assigned, protons. The methyl protons of the acetate group would show a correlation to the methyl carbon, and the aromatic protons would correlate to their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). xml-journal.net This technique is particularly useful for identifying quaternary carbons, such as the carbonyl carbons of the phthalimide and acetate groups, by observing their correlations with nearby protons. For instance, the protons of the acetate's methyl group would show a correlation to the carbonyl carbon of the acetate group. The aromatic protons would show correlations to the quaternary carbons of the phthalimide ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, providing through-space correlations. iupac.org This is critical for determining the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal spatial proximities between the acetate methyl protons and the aromatic protons of the phthalimide ring, depending on the molecule's preferred conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for (1,3,4-Trioxoisoquinolin-2-yl) acetate

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| Acetate CH₃ | ~2.3 | ~20 | Carbonyl C of acetate | Aromatic protons (depending on conformation) |

| Acetate C=O | - | ~168 | - | - |

| Phthalimide C=O | - | ~165 | - | - |

| Aromatic CH (ortho) | ~7.9 | ~124 | Phthalimide C=O, Quaternary aromatic C | Adjacent aromatic protons |

| Aromatic CH (meta) | ~7.8 | ~135 | Phthalimide C=O, Quaternary aromatic C | Adjacent aromatic protons |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. The correlations are predicted based on the known structure.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides detailed information about the structure, packing, and dynamics of molecules in the solid state, which can differ significantly from the solution state. nih.gov This technique is particularly valuable for characterizing both crystalline and amorphous forms of a substance. nih.gov For N-substituted phthalimides, ssNMR has been used to determine the chemical shift anisotropy (CSA) tensors, which are sensitive to the local electronic environment and molecular geometry. dtic.mil

Studies on model phthalimide compounds have shown that the ¹⁵N CSA tensor elements can be determined and provide information about the orientation of the tensor with respect to the molecular frame. dtic.mil For a related compound, N-[¹³C]methyl-[¹⁵N]phthalimide, the N-CH₃ bond length was determined to be 1.51 Å using ssNMR. dtic.mil Such studies on (1,3,4-Trioxoisoquinolin-2-yl) acetate would allow for the characterization of its solid-state conformation and any polymorphism, which is crucial for understanding its physical properties like stability and solubility. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula of (1,3,4-Trioxoisoquinolin-2-yl) acetate. chemscene.comnih.gov The exact mass of this compound (C₁₀H₇NO₄) is 205.0375 Da. lookchem.com HRMS can confirm this mass with high precision, typically within a few parts per million (ppm), thus confirming the molecular formula and distinguishing it from other isobaric compounds. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of (1,3,4-Trioxoisoquinolin-2-yl) acetate) and analysis of the resulting product ions. rsc.org The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. researchgate.net

For N-substituted phthalimide derivatives, common fragmentation pathways have been identified. xml-journal.net The fragmentation of (1,3,4-Trioxoisoquinolin-2-yl) acetate would likely proceed through several key pathways:

Loss of the acetoxy group: Cleavage of the N-O bond could lead to the formation of a phthalimide radical cation or a related ion.

Loss of ketene (B1206846): Elimination of a neutral ketene molecule (CH₂=C=O) from the acetate moiety is a common fragmentation pathway for acetate derivatives.

Cleavage of the phthalimide ring: Fragmentation of the phthalimide ring itself can occur, often involving the loss of carbon monoxide (CO) or carbon dioxide (CO₂) molecules. researchgate.net

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of (1,3,4-Trioxoisoquinolin-2-yl) acetate

| m/z (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 163 | [Phthalimide + H]⁺ | Loss of ketene |

| 147 | Phthalimide radical cation | Loss of acetoxy radical |

| 132 | [M - CO - OCH₃]⁺ | Cleavage of the ring and acetate group |

| 104 | Benzene (B151609) dicarbonyl fragment | Ring cleavage with loss of CO |

| 76 | Benzyne radical cation | Further fragmentation of the ring |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and collision energy used.

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgresearchgate.net An X-ray crystal structure of (1,3,4-Trioxoisoquinolin-2-yl) acetate would provide accurate bond lengths, bond angles, and torsional angles. It would also reveal the supramolecular structure, showing how the molecules are packed in the crystal lattice and detailing any intermolecular interactions such as hydrogen bonds or π-π stacking. chemicalbook.com

Table 3: List of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| (1,3,4-Trioxoisoquinolin-2-yl) acetate | N-Acetoxyphthalimide |

| N-[¹³C]methyl-[¹⁵N]phthalimide | - |

| Carbon monoxide | - |

| Carbon dioxide | - |

Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing

No crystallographic data for (1,3,4-Trioxoisoquinolin-2-yl) acetate is available in the literature. Therefore, an analysis of its crystal packing, hydrogen bonding network, and other intermolecular interactions cannot be performed.

Investigations into Polymorphism and Co-crystallization

There are no published studies on the polymorphic behavior or co-crystallization of (1,3,4-Trioxoisoquinolin-2-yl) acetate.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No experimental or theoretical Infrared or Raman spectra for (1,3,4-Trioxoisoquinolin-2-yl) acetate have been found in the searched scientific databases.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

There is no available data on the UV-Vis absorption or fluorescence emission properties of (1,3,4-Trioxoisoquinolin-2-yl) acetate.

Computational and Theoretical Chemistry Studies of 1,3,4 Trioxoisoquinolin 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the molecular structure, electronic properties, and spectroscopic signatures of molecules. For compounds like (1,3,4-Trioxoisoquinolin-2-yl) acetate (B1210297), these methods offer a window into their intrinsic characteristics at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone for computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. researchgate.netacs.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, by finding the minimum energy on the potential energy surface. mdpi.com

For analogous structures like isoquinoline-1,3,4-trione derivatives, DFT has been used to obtain optimized geometries. mdpi.com These calculations confirm that the optimized structures correspond to true energy minima by ensuring there are no imaginary frequencies. mdpi.com For instance, crystal structure analysis of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, a related compound, revealed that the isoquinoline-1,3,4-trione ring system is nearly perpendicular to the plane of the indane benzene (B151609) ring, with a dihedral angle of 82.06 (6)°. uni-regensburg.de While experimental data provides a real-world benchmark, DFT-optimized geometries offer a theoretical model of the molecule in the gas phase or in solution, free from crystal packing forces.

Table 1: Selected Experimental Bond Lengths and Angles for an Isoquinoline-1,3,4-trione Analog Note: This data is from X-ray crystallography of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione and serves as a reference for computationally derived parameters.

| Parameter | Bond/Angle | Length (Å) / Angle (°) |

| Bond Length | C=O (imide) | ~1.21 |

| Bond Length | C-N (imide) | ~1.40 |

| Bond Length | C-C (aromatic) | ~1.38 - 1.41 |

| Bond Angle | C-N-C (imide) | ~111 |

| Dihedral Angle | Indane Benzene vs. Isoquinoline-trione | 82.06 (6) |

Data sourced from a study on 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione. uni-regensburg.de

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for more accurate predictions, particularly for electronic properties and reaction energetics. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for smaller, representative models.

For N-(acyloxy)phthalimides, ab initio molecular orbital computations have been performed on model radicals to understand reaction pathways, such as aryl migration. nih.gov These calculations can help distinguish between different potential transition states and intermediates, providing a level of detail that is crucial for mechanistic elucidation. nih.gov For example, calculations on the 2-phenylethyl radical, a model for radicals generated from N-(acyloxy)phthalimides, have been used to investigate the energetics of its rearrangement. nih.gov The cleavage of the N-O bond in these compounds is a critical step in their chemistry, and high-level ab initio calculations are essential for accurately determining the bond dissociation energy (BDE), a key parameter in predicting their radical-forming potential. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. imist.marsc.orgnih.govmdpi.comnih.gov By comparing calculated chemical shifts with experimental data, structural assignments can be confirmed. For several N-(acyloxy)phthalimide derivatives, detailed ¹H and ¹³C NMR data have been reported experimentally, which can serve as a benchmark for theoretical predictions. alrasheedcol.edu.iq For example, in a representative N-(acyloxy)phthalimide, the phthalimide (B116566) protons typically appear as multiplets around 7.78-7.89 ppm, while the carbonyl carbons of the phthalimide group resonate around 162.2 ppm. alrasheedcol.edu.iq

IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) spectra. researchgate.netvscht.cz DFT calculations have been performed to assign the observed IR bands for the related phthalimide-N-oxyl (PINO) radical and N-hydroxyphthalimide (NHPI). researchgate.netrsc.org For instance, the characteristic C=O stretching vibrations in phthalimides, which appear experimentally in the 1740-1780 cm⁻¹ region, can be accurately modeled. alrasheedcol.edu.iq

Table 2: Experimental IR and NMR Data for a Representative N-(Acyloxy)phthalimide Analog

| Spectroscopy | Feature | Experimental Value |

| IR (cm⁻¹) | C=O stretch (ester) | 1782 |

| IR (cm⁻¹) | C=O stretch (imide) | 1744 |

| ¹H NMR (ppm) | Phthalimide Protons | 7.80–7.88 (m) |

| ¹³C NMR (ppm) | Imide Carbonyl Carbon | 162.2 |

Data sourced from studies on various N-(acyloxy)phthalimides. alrasheedcol.edu.iq

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.comresearchgate.netsci-hub.sefaccts.de These calculations provide information on the energies of electronic transitions (e.g., π→π* and n→π) and their corresponding oscillator strengths, which determine the intensity of absorption bands. mdpi.com For analogs like 1,8-naphthalimide (B145957) derivatives, TD-DFT calculations have shown that the absorption maximum corresponds to a π-π transition and that substituent effects can lead to a bathochromic (red) shift. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and solvent effects. nih.govresearchgate.net

For a flexible molecule like (1,3,4-Trioxoisoquinolin-2-yl) acetate, different conformations may exist in equilibrium. MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them. This is particularly relevant for understanding how the molecule might orient itself before a reaction or when interacting with another molecule. For instance, calculations on a protonated N-acyloxyphthalimide derivative suggested that a bulky tert-butyl group enforces a specific conformation where the phthalimide and phenyl groups are sterically close, facilitating an intramolecular electron transfer. uni-regensburg.de

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

A primary application of computational chemistry for (1,3,4-Trioxoisoquinolin-2-yl) acetate and its analogs is the elucidation of reaction mechanisms. These compounds are known as radical precursors, typically undergoing reductive cleavage of the N-O bond followed by decarboxylation. nih.govnih.govresearchgate.netrsc.org

Computational studies can map the potential energy surface (PES) for this process. A calculated PES for the decarboxylation of a model protonated N-acyloxyphthalimide shows that after an initial intramolecular electron transfer, the subsequent N-O bond cleavage and decarboxylation of the resulting carboxyl radical proceed spontaneously under the reaction conditions. uni-regensburg.de This type of analysis identifies the transition states, intermediates, and energy barriers associated with each step of the reaction, providing a detailed mechanistic picture that is often difficult to obtain experimentally.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netmdpi.comalrasheedcol.edu.iqresearchgate.netfigshare.comsemanticscholar.orgyoutube.com

The energy and spatial distribution of the HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). alrasheedcol.edu.iq For N-(acyloxy)phthalimides, which act as electrophiles in their initial reduction step, the LUMO is of primary importance. The energy of the LUMO can be correlated with the reduction potential of the molecule.

Computational methods like DFT are used to calculate the energies of the HOMO and LUMO and to visualize their shapes. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important descriptor of chemical reactivity and kinetic stability. alrasheedcol.edu.iq A smaller gap generally implies that the molecule is more polarizable and more reactive. sci-hub.se

Table 3: Calculated Quantum Chemical Reactivity Descriptors (Conceptual DFT)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Global electrophilic nature of the molecule. |

These descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity profile. sci-hub.seacs.org For example, a higher electrophilicity index (ω) indicates a better electrophile. sci-hub.se Such analyses are crucial for understanding why these molecules are effective radical precursors and for designing new reagents with tailored reactivity.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies are computational methodologies aimed at correlating the structural or property-based descriptors of a set of compounds with their chemical reactivity or a specific physical property. To date, dedicated QSRR or QSPR models for (1,3,4-Trioxoisoquinolin-2-yl) acetate have not been reported in the peer-reviewed scientific literature. However, analysis of structurally similar compounds, such as isoquinoline-1,3-dione and cyclic imide derivatives, provides a strong basis for understanding the types of molecular descriptors and models that would be pertinent to establishing such relationships for (1,3,4-Trioxoisoquinolin-2-yl) acetate.

Research into analogous molecular frameworks has successfully employed these techniques to predict biological activity and chemical behavior. These studies underscore the importance of electronic, steric, and hydrophobic parameters in defining the compounds' interactions and reactivity.

Findings from Analogous Isoquinoline-1,3-dione Systems

Studies on derivatives of isoquinoline-1,3-(2H,4H)-dione, which share a core structure with the target compound, have utilized three-dimensional QSAR (3D-QSAR) methods to elucidate the structural requirements for biological activity. plos.orgbohrium.com Specifically, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to a series of these derivatives to understand their potency as inhibitors of cyclin-dependent kinase 4 (CDK4). plos.orgbohrium.comnih.gov

These models yielded high correlation coefficients, indicating their robustness and predictive power. plos.org For instance, a study on 81 isoquinoline-1,3-dione derivatives produced a CoMFA model with a cross-validated q² of 0.695 and a non-cross-validated r² of 0.947. plos.org The corresponding CoMSIA model gave a q² of 0.641 and an r² of 0.933. plos.org The analyses revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are all critical parameters influencing the inhibitory activity of these molecules. plos.orgbohrium.com The contour maps generated from these models provide a visual guide to the structural modifications that could enhance or diminish activity. plos.org

Findings from Analogous Cyclic Imide Systems

In another relevant area, QSAR studies have been performed on cyclic imide derivatives that act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.govresearchgate.netnih.gov These investigations have successfully used quantum chemical descriptors calculated via Density Functional Theory (DFT) to build predictive models. nih.govcolab.ws

One such study on 26 cyclic imide derivatives established a significant correlation between their inhibitory activity (pI₅₀) and a combination of DFT-derived descriptors. nih.govcolab.ws The derived QSAR equation was: pI₅₀ = -5.7414 + 0.1424α - 0.0003α² - 0.4546FNC* + 0.2974QN** nih.gov

This model, which had a squared correlation coefficient (R²) of 0.87, demonstrated that the mean molecular polarizability (α), the weighted nucleophilic atomic frontier electron density (FNC*) of a specific carbon atom, and the net atomic charge (QN**) on a nitrogen atom are key determinants of the molecule's biological activity. nih.gov The success of using DFT-based descriptors in these systems suggests that properties like frontier molecular orbital energies (HOMO, LUMO), electrophilicity, and charge distribution are crucial for reactivity and interaction with biological targets. nih.govresearchgate.net

The table below summarizes the types of QSAR/QSPR models and descriptors that have been applied to these analogous compound classes and which would be applicable to future studies of (1,3,4-Trioxoisoquinolin-2-yl) acetate.

| Model Type | Key Molecular Descriptors | Statistical Parameters | Application / Target Property |

| 3D-QSAR (CoMFA) | Steric Fields (Lennard-Jones potential), Electrostatic Fields (Coulomb potential) | q², r², Predictive r² | Prediction of CDK4 inhibitory activity for isoquinoline-1,3-dione derivatives. plos.orgnih.gov |

| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor Fields | q², r², Predictive r² | Elucidation of structure-activity relationships for isoquinoline-1,3-dione CDK4 inhibitors. plos.orgbohrium.com |

| DFT-based QSAR | Mean Molecular Polarizability (α), Net Atomic Charge (Qi), Frontier Orbital Energies (HOMO/LUMO), Nucleus Independent Chemical Shift (NICS) | R², Standard Error | Correlation with protoporphyrinogen oxidase (PPO) inhibition by cyclic imide derivatives. nih.govcolab.wsresearchgate.net |

| MLR-based QSAR | Molecular Representation of Structure-Property Relationships (MoRSE) descriptors, Topological indices | Correlation matrix, R² | Modeling the AKR1C3 inhibitory activity of isoquinoline (B145761) derivatives. japsonline.comjapsonline.com |

For the reactivity aspect (QSRR), studies on N-(acyloxy)phthalimides, which are structurally analogous to the N-acetate group of the target compound, are informative. These compounds serve as precursors to carbon- or nitrogen-centered radicals through a single electron transfer (SET) process, often initiated by photoredox catalysis. acs.orgrsc.org The efficiency and pathway of this fragmentation are dependent on the electronic properties of the substituents on the phthalimide and acyloxy moieties, demonstrating a clear structure-reactivity relationship that could be quantified in a QSRR model. escholarship.orgacs.org

Applications of 1,3,4 Trioxoisoquinolin 2 Yl Acetate and Its Derivatives in Advanced Materials Science

Role as Monomers or Building Blocks in Polymer Chemistry

The structure of (1,3,4-Trioxoisoquinolin-2-yl) acetate (B1210297), containing a cyclic imide-like functionality, suggests its potential as a monomer for the synthesis of high-performance polymers, particularly aromatic polyimides. Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace and microelectronics industries. vt.educore.ac.uk

Typically, aromatic polyimides are synthesized through a two-step polycondensation reaction between an aromatic dianhydride and an aromatic diamine, proceeding via a soluble poly(amic acid) precursor. vt.eduresearchgate.net The N-acetoxy group in (1,3,4-Trioxoisoquinolin-2-yl) acetate could potentially serve as a leaving group in a reaction with a diamine, analogous to the ring-opening of a dianhydride, to form a poly(amic acid) and subsequently a polyimide. While direct polymerization of (1,3,4-Trioxoisoquinolin-2-yl) acetate has not been extensively reported, the principle of using N-substituted cyclic imides in polymer synthesis is established.

The incorporation of the rigid and planar isoquinoline-1,3,4-trione unit into a polymer backbone would be expected to enhance the thermal stability and mechanical properties of the resulting material. Furthermore, modification of the isoquinoline (B145761) ring with various substituents could allow for the fine-tuning of the polymer's solubility and processing characteristics. researchgate.netrsc.org

Below is an interactive data table of representative monomers commonly used in the synthesis of aromatic polyimides, illustrating the types of structures that could potentially be combined with or derived from (1,3,4-Trioxoisoquinolin-2-yl) acetate.

| Monomer Type | Abbreviation | Chemical Name | Structure | Key Properties Conferred |

| Dianhydride | PMDA | Pyromellitic dianhydride | C10H2O6 | High thermal stability, rigidity |

| Dianhydride | 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) | C19H6F6O6 | Improved solubility, optical transparency, lower dielectric constant |

| Dianhydride | ODPA | 4,4'-Oxydiphthalic anhydride | C16H6O7 | Flexibility, good processability |

| Diamine | ODA | 4,4'-Oxydianiline | C12H12N2O | Flexibility, good adhesion |

| Diamine | PPD | p-Phenylenediamine | C6H8N2 | Rigidity, high modulus |

Development of Organic Dyes and Pigments Based on the Isoquinoline Chromophore

The extended π-conjugated system of the isoquinoline ring is a fundamental characteristic of many organic chromophores. nih.govnist.gov Isoquinoline and its derivatives have been investigated for their fluorescent properties and are known to absorb light in the UV-visible region, a prerequisite for color. nih.govresearchgate.net The isoquinoline-1,3,4-trione core, with its aromatic system and multiple carbonyl groups, is expected to possess significant chromophoric character. The carbonyl groups can act as auxochromes, modifying the absorption and emission properties of the isoquinoline chromophore.

While specific studies on the color properties of (1,3,4-Trioxoisoquinolin-2-yl) acetate are not widely available, the investigation of other isoquinoline derivatives provides insight into their potential as dyes and pigments. For instance, various 3-substituted isoquinoline derivatives have been synthesized and shown to exhibit fluorescence in the near-ultraviolet region. nih.gov The introduction of electron-donating or electron-withdrawing groups onto the isoquinoline ring can be used to tune the color and photophysical properties of these compounds. nih.gov

The table below summarizes the photophysical properties of selected isoquinoline derivatives, highlighting the influence of substitution on their absorption and emission characteristics.

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 0.1 M H2SO4 | 377 | 431 | 54 |

| 1-(Isoquinolin-3-yl)-3-methylimidazolidin-2-one | 0.1 M H2SO4 | 363 | 439 | 76 |

| 1-(Isoquinolin-3-yl)-3-phenylimidazolidin-2-one | 0.1 M H2SO4 | 368 | 438 | 70 |

Data sourced from studies on the fluorescence of isoquinoline derivatives. nih.gov

Utilization in Supramolecular Chemistry for Self-Assembly and Nanostructure Formation

The formation of well-ordered nanostructures through molecular self-assembly is a cornerstone of supramolecular chemistry and nanotechnology. The isoquinoline-1,3,4-trione scaffold possesses several features that make it a promising candidate for designing self-assembling systems. The planar aromatic surface can participate in π-π stacking interactions, while the carbonyl groups are excellent hydrogen bond acceptors.

A crystallographic study of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, a closely related derivative, revealed the presence of intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions in the solid state. nih.govnih.gov These non-covalent interactions lead to the formation of chains and layered structures. nih.govnih.gov This provides strong evidence for the inherent ability of the isoquinoline-1,3,4-trione core to direct its own assembly.

Furthermore, the principles of self-assembly are well-established for other cyclic imide-containing molecules, such as cyclic peptides. These molecules often form highly ordered tubular nanostructures driven by intermolecular hydrogen bonding. ccspublishing.org.cnacs.orgnih.gov By analogy, derivatives of (1,3,4-Trioxoisoquinolin-2-yl) acetate, with appropriate peripheral functionalization, could be designed to self-assemble into discrete nanoscale objects or extended supramolecular polymers.

The following table outlines the key non-covalent interactions that could drive the self-assembly of (1,3,4-Trioxoisoquinolin-2-yl) acetate derivatives.

| Interaction Type | Description | Potential Role in Self-Assembly |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Promotes stacking of the planar isoquinoline cores, leading to columnar or layered structures. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carbonyl groups can act as hydrogen bond acceptors, directing the assembly with hydrogen bond donors. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | The multiple polar carbonyl groups can lead to significant dipole-dipole interactions, contributing to the overall stability of the assembly. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall cohesion and packing efficiency within the supramolecular structure. |

Applications in Organic Electronics (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)

Organic electronics is a rapidly advancing field that utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov A key requirement for materials in these applications is efficient charge transport. Organic semiconductors are broadly classified as p-type (hole-transporting) or n-type (electron-transporting).

Imide-based molecules, particularly those with extended aromatic systems, are well-known for their electron-deficient nature, which makes them excellent candidates for n-type semiconductors. sciengine.com For instance, naphthalene (B1677914) diimides (NDIs) are a prominent class of n-type materials used in OFETs. nih.govrsc.org The isoquinoline-1,3,4-trione core of (1,3,4-Trioxoisoquinolin-2-yl) acetate is also highly electron-deficient due to the presence of three electron-withdrawing carbonyl groups and the nitrogen heteroatom. This suggests that its derivatives could function as n-type semiconductors.

While the direct application of (1,3,4-Trioxoisoquinolin-2-yl) acetate in organic electronics has not been reported, the structural analogy to other high-performance n-type materials is compelling. The development of soluble derivatives would enable their processing from solution for the fabrication of thin-film transistors. nih.govresearchgate.net

The table below presents some examples of n-type organic semiconductors and their reported electron mobilities in OFETs.

| Compound Class | Example Compound | Electron Mobility (cm²/Vs) |

| Fullerenes | C60 | up to 6 |

| Perylene Diimides | PTCDI-C13 | up to 6 |

| Naphthalene Diimides | Core-cyanated NDI | up to 1.3 |

| Thiophene-based polymers | p(NDI2OD-T2) | up to 0.85 |

Mobility values can vary significantly with device architecture and fabrication conditions.

Precursors for Catalyst Ligands and Organocatalysts

The isoquinoline framework is a privileged scaffold in medicinal chemistry and has also found applications in catalysis. nih.gov Chiral isoquinoline-based ligands have been successfully employed in asymmetric catalysis to control the stereochemical outcome of chemical reactions. For example, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been used to synthesize chiral ligands for transition metal-catalyzed reactions. mdpi.comresearchgate.net

(1,3,4-Trioxoisoquinolin-2-yl) acetate could serve as a versatile precursor for the synthesis of novel catalyst ligands and organocatalysts. The carbonyl groups offer sites for further functionalization, and the N-acetoxy group could be replaced with other functionalities to modulate the electronic and steric properties of the molecule. For instance, reduction of the carbonyl groups and modification of the nitrogen substituent could lead to a variety of chiral and achiral ligands.

Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has seen tremendous growth. Imide and amide functionalities can participate in hydrogen bonding and other non-covalent interactions, which are crucial for substrate activation and stereocontrol in many organocatalytic transformations. organic-chemistry.org

The following table provides examples of how the isoquinoline scaffold has been utilized in the design of catalysts and ligands.

| Catalyst/Ligand Type | Isoquinoline Derivative | Application |

| Chiral Ligand | 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine | Coordination with transition metals for enantioselective catalysis. researchgate.net |

| Organocatalyst | Proline-derived tetrahydroisoquinolines | Asymmetric synthesis of C-1 substituted tetrahydroisoquinoline natural products. |

| Photoredox Catalyst | Eosin Y with N-hydroxyisoquinoline derivatives | Construction of 1-substituted isoquinoline scaffolds. |

Future Perspectives and Emerging Research Directions for 1,3,4 Trioxoisoquinolin 2 Yl Acetate

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Efficiency

The accessibility of (1,3,4-Trioxoisoquinolin-2-yl) acetate (B1210297) is fundamentally reliant on the efficient synthesis of its parent N-hydroxyisoquinoline-1,3,4-trione precursor. Current research into the synthesis of isoquinoline-1,3,4(2H)-triones has laid a foundational framework, but significant opportunities for improvement and innovation remain.

Recent advancements have demonstrated a one-pot, metal-free cascade approach to the isoquinoline-1,3,4(2H)-trione core. This method utilizes readily available methyl 2-(2-bromoacetyl)benzoate and primary amines, proceeding through an unexpected in situ air oxidation. nih.govresearchgate.net Another innovative, metal-free strategy involves the switchable oxidation of isoquinolinium salts using phenyliodine(III) diacetate to yield the trione (B1666649) scaffold. rsc.org

Future research will likely focus on enhancing the sustainability and efficiency of these initial methods. Key areas for development include:

Catalyst-Free and Flow Chemistry Approaches: Expanding on current metal-free methods, the development of catalyst-free syntheses under milder conditions would represent a significant step forward in green chemistry. The integration of continuous flow technologies could offer enhanced control over reaction parameters, improve safety, and facilitate scalability.

Photoredox and Electrochemical Synthesis: Visible-light photoredox catalysis and electrosynthesis are powerful tools for forging complex heterocyclic structures. researchgate.net Developing methods to construct the isoquinoline-1,3,4-trione ring system using these technologies could provide access to novel reactivity and reduce reliance on traditional, often stoichiometric, reagents.

Acetoxylation of N-hydroxyisoquinoline-1,3,4-trione: Once the N-hydroxy precursor is obtained, the final step is N-acetoxylation. Future work should focus on developing highly efficient and selective methods for this transformation, moving beyond traditional acylating agents to more sustainable and atom-economical alternatives. This could involve enzymatic processes or novel catalytic systems.

Table 1: Comparison of Potential Synthetic Strategies for the Isoquinoline-1,3,4-trione Core

| Methodology | Potential Advantages | Key Research Challenges |

| Cascade Air Oxidation | Metal-free, one-pot synthesis. nih.gov | Substrate scope limitations, control over oxidation state. |

| Oxidation of Isoquinolinium Salts | Metal-free, switchable reactivity. rsc.org | Availability of substituted isoquinolinium precursors. |

| Photoredox Catalysis | Mild reaction conditions, unique reaction pathways. researchgate.net | Catalyst cost and recyclability, optimization of light source. |

| Electrosynthesis | Avoids chemical oxidants, high selectivity. | Cell design, electrolyte compatibility, scalability. |

Exploration of Underexplored Reactivity Pathways and Stereoselective Transformations

The (1,3,4-Trioxoisoquinolin-2-yl) acetate molecule possesses a unique combination of functional groups: a reactive N-O bond, multiple carbonyl groups, and an aromatic system. This arrangement suggests a rich and largely unexplored reactivity profile. The N-acetoxy group, in particular, positions the compound as a potential source of electrophilic nitrogen or as a precursor to nitrogen-centered radicals, analogous to the well-studied N-(acyloxy)phthalimides. researchgate.net

Future research in this area should be directed towards:

Radical-Mediated Reactions: N-(acyloxy)imides can serve as redox-active esters, undergoing reductive fragmentation to generate carbon-centered radicals for cross-coupling reactions. researchgate.netacs.org Investigating the potential of (1,3,4-Trioxoisoquinolin-2-yl) acetate to initiate radical cascades or participate in decarboxylative couplings could unlock new synthetic pathways.

Electrophilic Amination: The weakened N-O bond suggests the compound could act as an electrophilic aminating agent, transferring the N-isoquinoline-1,3,4-trione moiety to nucleophiles. Exploring its reactivity with carbanions, enolates, and other nucleophiles could lead to novel methods for C-N bond formation.

Stereoselective Transformations: The prochiral nature of the isoquinoline-1,3,4-trione core presents opportunities for developing stereoselective reactions. This could involve asymmetric catalysis to achieve enantioselective additions to the carbonyl groups or stereoselective cyclization reactions initiated by the N-acetoxy group. The development of chiral ligands or organocatalysts that can control the stereochemical outcome of these transformations is a key objective. researchgate.net

Integration of (1,3,4-Trioxoisoquinolin-2-yl) acetate into Complex Molecular Architectures and Functional Systems

The unique structural and electronic properties of the isoquinoline-1,3,4-trione core make it an attractive building block for the construction of larger, functional molecular systems.

Synthesis of Aza-Polycycles: The parent isoquinoline-1,3,4-trione has been shown to participate in photoinduced tandem reactions with alkynes to build complex aza-polycyclic systems. datapdf.com Exploring the ability of the N-acetoxy derivative to modulate or participate in such photochemical cycloadditions could lead to novel polycyclic frameworks with potential applications in materials science or medicinal chemistry.

Development of Novel Polymers and MOFs: Isoquinoline (B145761) derivatives have been explored for creating conductive polymers and as ligands in metal-organic frameworks (MOFs). amerigoscientific.com The multiple carbonyl groups and the potential for post-synthetic modification of the (1,3,4-Trioxoisoquinolin-2-yl) acetate unit could be leveraged to design novel polymers with tailored electronic properties or MOFs with specific pore sizes and functionalities for applications in gas storage or catalysis.

Natural Product Synthesis: The isoquinoline skeleton is a core component of numerous alkaloids with significant biological activity. nih.govwikipedia.org (1,3,4-Trioxoisoquinolin-2-yl) acetate could serve as a versatile intermediate in the synthesis of highly functionalized or complex natural product analogues.

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectroscopic data. cuny.edunih.gov For a relatively unexplored molecule like (1,3,4-Trioxoisoquinolin-2-yl) acetate, computational modeling offers a powerful avenue to guide experimental efforts.

Future research directions in this domain include:

Mapping Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of potential reactions. This would allow for the prediction of the feasibility of proposed reactivity pathways, such as radical fragmentation or electrophilic amination, and could help in the rational design of reaction conditions.

Predicting Spectroscopic and Electronic Properties: Computational models can predict NMR spectra, UV-Vis absorption, and redox potentials. These predictions would be invaluable for characterizing new compounds and for designing molecules with specific photophysical or electrochemical properties for applications in materials science.

Virtual Screening and Ligand Design: If the isoquinoline-1,3,4-trione scaffold is identified as a potential pharmacophore, computational docking studies could be used to predict its binding affinity to various biological targets. This in silico screening can prioritize synthetic targets and accelerate the drug discovery process.

Unexplored Applications in Niche Chemical Sciences (e.g., sensor technologies, analytical reagents)

The inherent reactivity of the isoquinoline-1,3,4-trione core suggests potential applications beyond traditional organic synthesis.

Chemosensors: Research has shown that isoquinoline-1,3,4-trione derivatives can react with thiols like dithiothreitol (B142953) (DTT) to generate reactive oxygen species (ROS). researchgate.net This specific reactivity could be harnessed to develop chemosensors for the detection of biologically relevant thiols or other reducing agents. The sensor could be designed to produce a colorimetric or fluorescent signal upon reaction.

Analytical Reagents: The ability of the N-acetoxy group to act as an oxidizing agent or an electrophile could be utilized in the development of new analytical reagents. For example, it could be used as a derivatizing agent for the sensitive detection of certain analytes by chromatography or mass spectrometry.

Redox-Active Materials: The potential for the isoquinoline-1,3,4-trione core to undergo redox cycling could be explored in the context of materials science. researchgate.net This could involve its incorporation into electrodes for batteries or as a redox mediator in catalytic cycles.

Q & A

Q. What are the established synthetic routes for (1,3,4-Trioxoisoquinolin-2-yl) acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions, such as cyclization of substituted acetamides or oxidative coupling of aromatic precursors. Key steps include:

- Oxidative cyclization : Using lead tetra-acetate in acetic acid/trifluoroacetic acid (TFA) to form the trioxoisoquinoline core .

- Acetylation : Introduction of the acetate group via esterification under anhydrous conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) achieves >95% purity.

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (cyclization) | Higher temps increase byproducts |

| Solvent System | Acetic acid/TFA (1:1) | Enhances cyclization efficiency |

| Catalyst | Lead tetra-acetate | Required for regioselectivity |

Q. Reference :

Q. How is the structural integrity of (1,3,4-Trioxoisoquinolin-2-yl) acetate validated in experimental settings?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

- NMR : H and C NMR confirm substituent positions (e.g., acetate group at C2) and aromatic proton coupling patterns .

- X-ray Crystallography : SHELXL refinement (via SHELX software suite) resolves bond lengths/angles, confirming the fused trioxo ring system .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 343.0821 for CHNO) .

Q. Common Pitfalls :

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

Methodological Answer: Initial screening focuses on:

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to determine IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways.

Q. Data Interpretation :

- False positives may arise from compound aggregation; include detergent controls (e.g., 0.01% Tween-20) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .

- Refinement : SHELXL’s TWIN and HKLF5 commands handle twinning and anisotropic displacement parameters .

- Validation : PLATON’s ADDSYM checks for missed symmetry; EnCIFer validates CIF files against IUCr standards .

Case Study :

A 2018 study resolved tautomerism in a related tetrahydroquinoline derivative using Hirshfeld surface analysis and hydrogen-bonding networks .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH or catalytic conditions?

Methodological Answer:

- pH-Dependent Stability : Hydrolysis studies (HPLC monitoring) in buffers (pH 2–12) identify labile functional groups (e.g., acetate ester cleavage at pH >10) .

- Catalytic Screening : Pd/C or enzyme-mediated reactions (e.g., lipases) test regioselective modifications.

- DFT Calculations : Gaussian 16 simulations predict transition states and activation energies for proposed mechanisms .

Example :

Lead tetra-acetate-mediated cyclization proceeds via a radical intermediate, validated by EPR spectroscopy .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinase ATP-binding pockets) .